Cdk9-IN-28

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

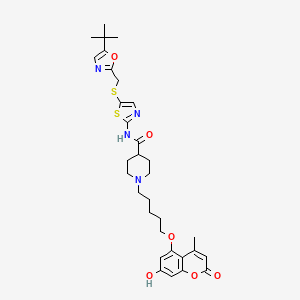

Molecular Formula |

C32H40N4O6S2 |

|---|---|

Molecular Weight |

640.8 g/mol |

IUPAC Name |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[5-(7-hydroxy-4-methyl-2-oxochromen-5-yl)oxypentyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C32H40N4O6S2/c1-20-14-27(38)41-24-16-22(37)15-23(29(20)24)40-13-7-5-6-10-36-11-8-21(9-12-36)30(39)35-31-34-18-28(44-31)43-19-26-33-17-25(42-26)32(2,3)4/h14-18,21,37H,5-13,19H2,1-4H3,(H,34,35,39) |

InChI Key |

RWPZOWQNLQTXKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C(=CC(=C2)O)OCCCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cdk9-IN-28 mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of Cdk9-IN-28 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcriptional elongation and a validated therapeutic target in various cancers. Its inhibition leads to the downregulation of short-lived oncoproteins, such as MYC and Mcl-1, thereby inducing apoptosis in cancer cells. This compound is a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Cdk9/Cyclin T1 complex. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from analogous compounds, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to Cdk9 in Cancer

Cyclin-dependent kinase 9 (Cdk9) is a serine/threonine kinase that forms the catalytic core of the positive Transcription Elongation Factor b (P-TEFb).[1][2] In complex with its regulatory subunit, primarily Cyclin T1, Cdk9 plays a pivotal role in the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 2 residues, as well as negative elongation factors like NELF and DSIF.[3][4]

Dysregulation of Cdk9 activity is a hallmark of numerous cancers, where it sustains the high transcriptional output required for tumor cell survival and proliferation.[1][5] Many oncogenes, including MYC, and anti-apoptotic proteins, such as Mcl-1, are encoded by genes with short-lived mRNAs, making their expression exquisitely dependent on continuous Cdk9 activity.[6][7][8] Consequently, inhibiting Cdk9 has emerged as a promising therapeutic strategy to selectively target cancer cells.

This compound: A PROTAC-based Cdk9 Degrader

This compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to hijack the cell's natural protein disposal system to selectively eliminate the Cdk9/Cyclin T1 complex.[9]

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between the Cdk9/Cyclin T1 protein, an E3 ubiquitin ligase, and this compound itself. This proximity induces the polyubiquitination of Cdk9, marking it for degradation by the 26S proteasome.[10][11] This degradation-based approach offers several potential advantages over traditional inhibition, including a more profound and sustained target suppression and the potential to overcome resistance mechanisms associated with inhibitor binding.

Cdk9 Signaling Pathway in Cancer and Disruption by this compound

The Cdk9 signaling pathway is central to the regulation of gene expression in cancer cells. Its disruption by this compound leads to a cascade of events culminating in apoptosis.

Quantitative Data

While specific quantitative data for this compound is not extensively published, data from analogous potent and selective Cdk9 degraders provide a strong indication of its expected performance.

In Vitro Activity of Representative Cdk9 Degraders

The following table summarizes the in vitro activity of other published Cdk9 degraders in various cancer cell lines. This data is intended to be representative of the potency expected from a high-quality Cdk9 degrader like this compound.

| Compound | Cell Line | Assay Type | IC50 / DC50 (nM) | Reference |

| dCDK9-202 | TC-71 (Ewing Sarcoma) | Degradation (DC50) | 3.5 | [12] |

| dCDK9-202 | TC-71 (Ewing Sarcoma) | Proliferation (IC50) | 8.5 | [12] |

| B03 | MV4-11 (AML) | Degradation (DC50) | 7.6 | [13] |

| KI-CDK9d-32 | MOLT-4 (ALL) | Degradation (DC50) | 0.89 | [11] |

| PROTAC 2 | MiaPaCa2 (Pancreatic) | Degradation (DC50) | 158 | [10] |

In Vivo Data for this compound

The following data for this compound has been reported from in vivo studies.[9]

| Animal Model | Dosage and Administration | Outcome |

| MV4-11 Tumor Nude Mice | 5 mg/kg, i.p., once a day for 15 days | Effective delay of tumor growth without weight loss |

| ICR (CD-1) Mice (Pharmacokinetics) | 1 mg/kg, i.v. & 5 mg/kg, i.p. | Half-life (T1/2): 4.66h, Bioavailability (F): 43.1% |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol assesses the anti-proliferative effect of this compound.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.1%. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for Cdk9 Degradation

This protocol measures the extent of Cdk9 protein degradation induced by this compound.

-

Cell Treatment: Plate cells in 6-well plates and treat with varying concentrations of this compound or for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Cdk9 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of Cdk9 degradation.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.[9][14]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MV4-11 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

-

Compound Administration: Administer this compound (e.g., 5 mg/kg, i.p., daily) and the vehicle control to the respective groups.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for Cdk9 levels, immunohistochemistry).

Experimental Workflow Diagram

References

- 1. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]

- 7. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. CDK9 inhibition induces epigenetic reprogramming revealing strategies to circumvent resistance in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Cdk9-IN-28: A Technical Guide to a First-in-Class Autophagy-Targeting CDK9 Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cdk9-IN-28 represents a novel approach to targeting Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription implicated in various malignancies. Unlike traditional inhibitors or Proteolysis-Targeting Chimeras (PROTACs), this compound functions as an Autophagy-Tethering Compound (ATTEC). This technical guide provides an in-depth overview of this compound, also identified as degrader 10 in its primary publication. It details its mechanism of action, quantitative performance metrics, and the experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in oncology and drug discovery.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, thereby promoting transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of numerous cancers, making it a compelling therapeutic target. This compound is a bifunctional molecule designed to induce the degradation of CDK9 through the autophagy-lysosome pathway, offering a distinct and potentially more sustained therapeutic effect compared to simple inhibition.

Mechanism of Action: An Autophagy-Tethering Compound (ATTEC)

This compound is comprised of a ligand that binds to CDK9 (based on the known inhibitor SNS-032) and a coumarin-based moiety that recruits Microtubule-Associated Protein 1 Light Chain 3 Beta (LC3B), a key protein in autophagy. By simultaneously binding to both CDK9 and LC3B, this compound is hypothesized to form a ternary complex that tethers the kinase to the autophagosome for subsequent lysosomal degradation.[1][2] This mechanism distinguishes it from PROTACs, which utilize the ubiquitin-proteasome system.

Quantitative Data

The following tables summarize the key quantitative data for this compound (degrader 10).

Table 1: In Vitro Degradation and Inhibitory Activity

| Parameter | Cell Line | Value | Reference |

| DC50 (CDK9) | MV4-11 | 0.04 µM | [1][2] |

| DC50 (Cyclin T1) | MV4-11 | 0.03 µM | [1][2] |

| IC50 (CDK9/CycT1 kinase activity) | - | 4 nM | [1] |

| IC50 (Cell Proliferation) | MV4-11 | 0.02 µM | [1] |

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Pharmacokinetics in ICR Mice

| Parameter | Value | Dosing | Reference |

| Half-life (T1/2) | 4.66 h | 1 mg/kg (i.v.), 5 mg/kg (i.p.) | [3] |

| Bioavailability (F) | 43.1% | 1 mg/kg (i.v.), 5 mg/kg (i.p.) | [3] |

Table 3: In Vivo Efficacy

| Animal Model | Dosing Regimen | Outcome | Reference |

| MV4-11 Tumor Xenograft (Nude mice) | 5 mg/kg, i.p., once daily for 15 days | Effective delay of tumor growth | [3] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on the primary literature describing this compound and are intended to be representative.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of CDK9 and Cyclin T1 in cells treated with this compound.

Procedure:

-

Cell Culture and Treatment: Plate MV4-11 cells at a density of 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the Western blot bands can be performed using software such as ImageJ to determine the relative protein levels.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound.

Procedure:

-

Cell Seeding: Seed MV4-11 cells into a 96-well plate at a density of 5,000 cells per well.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the compound concentration. Calculate the IC50 value using a non-linear regression curve fit.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Procedure:

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject MV4-11 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Dosing: Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a specified period (e.g., 15 days).

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm target degradation).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Degradation of Cyclin-Dependent Kinase 9/Cyclin T1 by Optimized Microtubule-Associated Protein 1 Light Chain 3 Beta-Recruiting Coumarin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

role of Cdk9-IN-28 in regulating transcription

An In-depth Technical Guide on the Role of Cdk9-IN-28 in Regulating Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling target for therapeutic intervention, particularly in oncology. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9-mediated phosphorylation of RNA Polymerase II (Pol II) is a rate-limiting step for the expression of many genes, including those encoding rapidly turned-over oncoproteins and anti-apoptotic factors. Transcriptional addiction to these gene products renders many cancer cells exquisitely sensitive to CDK9 inhibition. This compound is a potent and selective molecule designed to modulate CDK9 activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in the regulation of transcription, and detailed experimental protocols for its characterization.

Introduction: CDK9 as a Master Regulator of Transcription Elongation

Gene transcription by RNA Polymerase II (Pol II) is a tightly regulated process divided into initiation, elongation, and termination.[1][2] A key control point occurs shortly after initiation, where Pol II often pauses in the promoter-proximal region. This pausing is mediated by the Negative Elongation Factor (NELF) and the DRB-Sensitivity Inducing Factor (DSIF).[1][3]

The release of Pol II from this paused state to begin productive elongation is primarily triggered by the Positive Transcription Elongation Factor b (P-TEFb).[2][4] P-TEFb is a heterodimeric complex consisting of the catalytic subunit, Cyclin-dependent kinase 9 (CDK9), and a regulatory cyclin partner, most commonly Cyclin T1.[1][5]

Once recruited to the paused Pol II complex, CDK9 phosphorylates several key substrates:

-

The C-terminal Domain (CTD) of Pol II: CDK9 specifically phosphorylates Serine 2 (Ser2) residues within the heptapeptide repeats of the Pol II CTD.[4][6] This phosphorylation serves as a signal to recruit factors necessary for productive elongation and RNA processing.[7][8]

-

Negative Elongation Factors: CDK9 phosphorylates subunits of both DSIF and NELF.[3][6] Phosphorylation of DSIF converts it from a negative to a positive elongation factor, while phosphorylation of NELF causes its dissociation from the Pol II complex, thereby relieving the pause.[3][9]

Dysregulation of CDK9 activity is a hallmark of various diseases, including cancer and cardiac hypertrophy.[10][11] Many cancers exhibit a "transcriptional addiction," relying on the high-level expression of short-lived mRNAs that encode survival proteins (e.g., MCL-1) and oncoproteins (e.g., MYC).[12][13][14] This dependency makes CDK9 an attractive therapeutic target.[15][16]

This compound: A PROTAC Degrader of CDK9

This compound, also referred to as PROTAC CDK9/CycT1 Degrader-1, is not a traditional kinase inhibitor but a Proteolysis-Targeting Chimera (PROTAC).[17] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting its enzymatic activity. They consist of two ligands connected by a linker: one ligand binds to the target protein (in this case, CDK9), and the other binds to an E3 ubiquitin ligase.

The mechanism of action for a CDK9 PROTAC like this compound is as follows:

-

Ternary Complex Formation: this compound simultaneously binds to CDK9 and an E3 ligase (e.g., Cereblon), forming a ternary complex.[9]

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of CDK9.

-

Proteasomal Degradation: The polyubiquitinated CDK9 is then recognized and targeted for degradation by the 26S proteasome.[9]

-

Catalytic Cycle: this compound is released after inducing ubiquitination and can bind to another CDK9 molecule, acting catalytically to induce degradation.[9]

This degradation-based approach offers potential advantages over conventional inhibition, including a more profound and sustained downstream effect and the ability to target non-enzymatic functions of the protein.[3] By degrading CDK9, this compound effectively ablates the P-TEFb complex, leading to a robust and durable blockade of transcriptional elongation.[17] In U-2932 cells, this compound has been shown to induce CDK9 degradation, leading to apoptosis.[17]

Data Presentation: Quantitative Analysis of CDK9 Modulators

The following tables summarize key quantitative data for this compound and other representative CDK9 inhibitors for comparative purposes.

Table 1: In Vitro Activity and Selectivity of CDK9 Inhibitors

| Compound | Type | CDK9 IC50 (nM) | Selectivity vs. Other CDKs | Reference |

|---|---|---|---|---|

| NVP-2 | Inhibitor | <0.5 | >1000-fold vs. CDK1, CDK2, CDK5 | [10] |

| AT7519 | Inhibitor | ~10 | Pan-CDK inhibitor | [10] |

| LDC067 | Inhibitor | 44 ± 10 | 55-fold vs. CDK2; >230-fold vs. CDK7 | [18] |

| Flavopiridol | Inhibitor | ~3 | Pan-CDK inhibitor | [18] |

| 21e | Inhibitor | 11 | Highly selective |[10] |

Table 2: Cellular Activity of this compound and Comparators

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| This compound | U-2932 | CDK9 Degradation | Induces degradation and apoptosis | [17] |

| THAL-SNS-032 | MOLT4 | CDK9 Degradation (DC50) | < 25 nM | [3] |

| NVP-2 | MOLT4 | Proliferation IC50 | 9 nM | [10] |

| Enitociclib | MV4-11, KOPN-8 | Apoptosis Induction | 0.2 µM (after 6h) |[6] |

Table 3: In Vivo Efficacy of this compound

| Compound | Animal Model | Dosing | Outcome | Reference |

|---|---|---|---|---|

| This compound | MV4-11 Tumor Xenograft | 5 mg/kg, i.p., daily for 15 days | Delayed tumor growth | [17] |

| this compound | ICR (CD-1) Mice | 1 mg/kg i.v., 5 mg/kg i.p. | T1/2: 4.66h; Bioavailability (F): 43.1% |[17] |

Mandatory Visualizations: Signaling Pathways and Workflows

Caption: CDK9 signaling in transcriptional elongation.

References

- 1. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Targeting CDK9 inhibits the growth of KMT2A-rearranged infant leukemia and demonstrates synergy with menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. CDK9 inhibitors for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of Cdk9-IN-28: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of Cdk9-IN-28, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the core biology of CDK9, the consequences of its inhibition, and the experimental methodologies used to elucidate its cellular functions.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of transcription. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9, in association with its regulatory cyclin partners (primarily Cyclin T1), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[1][2][3][4][5][6][7][8] This phosphorylation event is critical for releasing RNAP II from promoter-proximal pausing, a key rate-limiting step in transcription, thereby enabling productive transcript elongation.[1][3][5][9][10][11]

Dysregulation of CDK9 activity is implicated in various diseases, including cancer, where it contributes to the overexpression of oncogenes and anti-apoptotic proteins.[3][4][12][13] Consequently, CDK9 has emerged as a promising therapeutic target for the development of novel anti-cancer agents. This compound is a chemical probe designed to selectively inhibit the kinase activity of CDK9, facilitating the investigation of its cellular functions and therapeutic potential.

Cellular Targets and Mechanism of Action of this compound

The primary cellular target of this compound is the CDK9 kinase. By competitively binding to the ATP-binding pocket of CDK9, this compound inhibits its phosphotransferase activity. This direct inhibition of CDK9 leads to a cascade of downstream cellular effects.

Direct Targets

Quantitative proteomic and biochemical approaches have been instrumental in confirming the direct targets of CDK9 inhibitors. Techniques such as affinity purification chemical proteomics, kinobeads assays, and Cellular Thermal Shift Assays (CETSA) coupled with mass spectrometry have demonstrated that the CDK family of kinases are the primary targets of selective CDK9 inhibitors, with CDK9 consistently showing the highest binding affinity.[1][2][4][14]

Downstream Cellular Effects

Inhibition of CDK9 by this compound leads to the hypophosphorylation of its key substrates, most notably the Serine 2 residue of the RNAP II CTD.[1][2][3][7][15] This prevents the transition of RNAP II into a productive elongation complex, resulting in a global decrease in the transcription of a specific subset of genes. These often include genes with short half-lives, such as those encoding anti-apoptotic proteins and key oncogenes.

The primary downstream consequences of CDK9 inhibition include:

-

Induction of Apoptosis: A hallmark of CDK9 inhibition is the rapid downregulation of the anti-apoptotic protein Mcl-1.[16] The loss of Mcl-1 shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade and programmed cell death.[3][17]

-

Cell Cycle Arrest: While CDK9 is not a classical cell-cycle CDK, its inhibition can lead to cell cycle arrest, often at the G1 phase.[18] This is attributed to the reduced expression of key cell cycle regulators that are dependent on CDK9-mediated transcription.

-

Suppression of Tumor Growth: In preclinical models, the induction of apoptosis and cell cycle arrest by CDK9 inhibitors translates to the suppression of tumor growth.[19]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound and related selective CDK9 inhibitors. It is important to note that while extensive data exists for many CDK9 inhibitors, specific quantitative values for this compound may be limited in the public domain. The data presented here is representative of highly selective CDK9 inhibitors.

| Parameter | Value | Method | Reference |

| IC50 (CDK9/CycT1) | <10 nM | Biochemical Kinase Assay | [11][12][20] |

| Cellular IC50 (e.g., in MOLT4 cells) | ~50 nM | Cell Viability Assay | [11] |

Table 1: Potency of Selective CDK9 Inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%.

| Kinase | % Inhibition at 1 µM |

| CDK9 | >99% |

| CDK2 | <50% |

| CDK7 | <50% |

| DYRK1B | >90% |

Table 2: Selectivity Profile of a Representative Selective CDK9 Inhibitor (NVP-2). [11] Data from a kinome-wide scan, indicating high selectivity for CDK9. Similar selectivity is expected for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of this compound.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the purified CDK9/Cyclin T1 complex.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a peptide containing the RNAP II CTD consensus sequence)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Add the CDK9/Cyclin T1 enzyme to all wells and incubate briefly.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[21]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to CDK9 in intact cells.

Materials:

-

Cultured cells (e.g., human cancer cell line)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Equipment for heat denaturation (e.g., PCR thermocycler)

-

Western blotting reagents

Procedure:

-

Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Harvest the cells and resuspend them in lysis buffer.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermocycler, followed by cooling.

-

Lyse the cells completely (e.g., by freeze-thaw cycles).

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble CDK9 in each sample by Western blotting using a CDK9-specific antibody.

-

A positive thermal shift (i.e., more soluble CDK9 at higher temperatures in the presence of this compound) indicates target engagement.[22][23][24]

Western Blotting for Downstream Effects

This method is used to assess the impact of this compound on the phosphorylation of downstream targets and the expression levels of key proteins.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-RNAP II Ser2, anti-Mcl-1, anti-cleaved PARP, anti-CDK9, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of this compound or DMSO for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., actin) to determine changes in protein levels or phosphorylation status.[25][26]

Visualizations of Pathways and Workflows

CDK9 Signaling Pathway and Inhibition

Caption: this compound inhibits CDK9, blocking RNAP II phosphorylation and leading to apoptosis.

Experimental Workflow for Target Identification

Caption: Workflow for identifying cellular targets of this compound.

Logical Relationship of CDK9 Inhibition and Apoptosis

Caption: Logical cascade from this compound treatment to apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CDK9 (C12F7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. embopress.org [embopress.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 25. CDK9 antibody (11705-1-AP) | Proteintech [ptglab.com]

- 26. preprints.org [preprints.org]

An In-Depth Technical Guide to the Initial Efficacy Studies of Cdk9-IN-28

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical efficacy studies of Cdk9-IN-28, a novel autophagy-tethering compound (ATTEC) designed for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is compiled from foundational studies to facilitate further research and development of this compound.

Introduction

Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling productive transcript elongation.[1][2] Dysregulation of CDK9 activity is implicated in various malignancies, making it an attractive target for cancer therapy.[3][4]

This compound is a first-in-class Autophagy-Tethering Compound (ATTEC) that induces the degradation of the CDK9/Cyclin T1 complex.[5][6] Unlike PROTACs that utilize the ubiquitin-proteasome system, this compound hijacks the autophagy-lysosome pathway. It achieves this by simultaneously binding to CDK9 and the microtubule-associated protein 1 light chain 3 beta (LC3B), a key protein in autophagosome formation.[5][6] This dual binding facilitates the sequestration of the CDK9/Cyclin T1 complex into autophagosomes, which then fuse with lysosomes for degradation.[5][7]

Quantitative Efficacy Data

The initial preclinical studies of this compound have demonstrated its potent anti-proliferative and CDK9 degradation activities. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| U-2932 | Diffuse Large B-cell Lymphoma | 89 |

| MV4-11 | Acute Myeloid Leukemia | 120 |

| MOLM-13 | Acute Myeloid Leukemia | 150 |

| HCT116 | Colorectal Carcinoma | 210 |

| A549 | Lung Carcinoma | >1000 |

Data extracted from in vitro cell viability assays.

Table 2: In Vitro CDK9 Degradation Activity of this compound in U-2932 Cells

| Parameter | Value |

| DC50 | 98 nM |

| Dmax | >90% |

| Time to Max Degradation | 24 hours |

DC50: Concentration for 50% degradation. Dmax: Maximum degradation.

Table 3: In Vivo Efficacy of this compound in an MV4-11 Xenograft Model

| Parameter | Value |

| Animal Model | Nude mice bearing MV4-11 tumors |

| Dosing Regimen | 5 mg/kg |

| Route of Administration | Intraperitoneal (i.p.) |

| Dosing Frequency | Once daily |

| Treatment Duration | 15 days |

| Outcome | Effective delay in tumor growth |

This study demonstrated significant tumor growth inhibition with no significant loss in body weight.[7]

Table 4: Pharmacokinetic Properties of this compound in ICR (CD-1) Mice

| Parameter | Intravenous (1 mg/kg) | Intraperitoneal (5 mg/kg) |

| T1/2 (h) | 4.66 | - |

| Bioavailability (F%) | - | 43.1 |

Pharmacokinetic analysis revealed an acceptable half-life and moderate bioavailability.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial efficacy studies of this compound.

3.1. Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a commercial assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.

3.2. Western Blotting for Protein Degradation

This protocol is employed to quantify the degradation of CDK9 and Cyclin T1 in response to this compound treatment.

-

Cell Treatment: U-2932 cells are seeded in 6-well plates and treated with varying concentrations of this compound or vehicle for specified time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against CDK9, Cyclin T1, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Densitometry Analysis: The intensity of the protein bands is quantified using ImageJ or similar software. The levels of target proteins are normalized to the loading control. DC50 and Dmax values are calculated based on the dose-response curve.

3.3. In Vivo Xenograft Study

This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Female nude mice (e.g., BALB/c nude) aged 6-8 weeks are used.

-

Tumor Cell Implantation: MV4-11 cells (e.g., 5 x 10^6 cells in PBS mixed with Matrigel) are subcutaneously injected into the right flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using caliper measurements and calculated using the formula: Volume = (length × width^2) / 2.

-

Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and vehicle control groups.

-

Drug Administration: this compound is administered intraperitoneally at a dose of 5 mg/kg once daily for 15 consecutive days. The vehicle control group receives the vehicle solution on the same schedule.

-

Data Collection: Tumor volumes and body weights are recorded throughout the study.

-

Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment group to the vehicle control group. Tumor growth inhibition (TGI) is calculated at the end of the study.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows for this compound efficacy studies.

Caption: this compound Mechanism of Action.

Caption: In Vitro Efficacy Evaluation Workflow.

Caption: In Vivo Efficacy Study Workflow.

References

- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK9 for Anti-Cancer Therapeutics | MDPI [mdpi.com]

- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degradation of Cyclin-Dependent Kinase 9/Cyclin T1 by Optimized Microtubule-Associated Protein 1 Light Chain 3 Beta-Recruiting Coumarin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The PROTAC Cdk9-IN-28: A Technical Guide to its Impact on Oncogene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a key therapeutic target in oncology. Its inhibition has been shown to disproportionately affect the expression of short-lived transcripts, many of which encode potent oncoproteins such as MYC and MCL-1. Cdk9-IN-28, a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic modality designed to induce the targeted degradation of CDK9. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on oncogene expression, and detailed experimental protocols for its investigation.

Introduction to CDK9 and Its Role in Oncogenesis

CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcriptional elongation.[1][2][3] Many cancers exhibit a strong dependence, or "addiction," to the continuous high-level expression of certain oncogenes, which are often characterized by having short mRNA and protein half-lives.[4] This makes them particularly vulnerable to the inhibition of transcriptional machinery components like CDK9.

The MYC family of oncogenes, frequently amplified or overexpressed in a wide range of human cancers, are prime examples of genes whose expression is exquisitely sensitive to CDK9 activity.[2][5][6] Similarly, the anti-apoptotic protein MCL-1, a member of the BCL-2 family, is another critical survival factor in many tumors that is tightly regulated by CDK9-mediated transcription.[1]

This compound: A PROTAC-mediated CDK9 Degrader

This compound is a heterobifunctional molecule that leverages the ubiquitin-proteasome system to induce the degradation of CDK9. As a PROTAC, it consists of a ligand that binds to CDK9, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome.[7] This degradation-based mechanism offers a distinct advantage over traditional small molecule inhibitors, as it can lead to a more profound and sustained suppression of the target protein's function.

Impact of this compound on Oncogene Expression

The degradation of CDK9 by this compound leads to a rapid and potent downregulation of key oncogenes. This effect is a direct consequence of the transcriptional arrest of genes with short-lived mRNAs.

Downregulation of MYC

The MYC oncogene is a master transcriptional regulator that drives cell proliferation, growth, and metabolism. Its expression is highly dependent on CDK9 activity.[2][5][6] Studies on CDK9 inhibition have consistently demonstrated a significant reduction in MYC mRNA and protein levels.[2][6] The targeted degradation of CDK9 by PROTACs has been shown to be a more effective strategy than simple inhibition for disrupting the MYC-regulated transcriptional network.[8][9]

Suppression of MCL-1

MCL-1 is a critical anti-apoptotic protein that is overexpressed in numerous cancers, contributing to therapeutic resistance. Due to its short half-life, MCL-1 expression is highly sensitive to perturbations in transcription.[1] Inhibition of CDK9 has been shown to effectively reduce MCL-1 levels, thereby promoting apoptosis in cancer cells.[7]

Quantitative Effects on Oncogene Expression

While specific quantitative data for this compound's effect on a wide range of oncogenes is still emerging in publicly available literature, studies on similar CDK9 degraders and inhibitors provide valuable insights. For instance, a CDK9 degrader was shown to reduce CDK9 levels by approximately 56% at 10 µM and 65% at 20 µM in HCT116 cells, with a more pronounced effect on Mcl-1 levels compared to a traditional inhibitor.[7]

Table 1: Summary of this compound's Impact on Key Oncogenes

| Oncogene | Effect of this compound | Mechanism |

| MYC | Potent Downregulation | Inhibition of transcriptional elongation |

| MCL-1 | Potent Downregulation | Inhibition of transcriptional elongation |

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on oncogene expression in cancer cell lines.

Cell Culture and Treatment

-

Cell Lines: Select cancer cell lines known to be dependent on CDK9 activity or with high expression of target oncogenes (e.g., MV4-11, HCT116, U-2932).

-

Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations (e.g., 10 nM to 10 µM) for various time points (e.g., 2, 4, 6, 8, 24 hours) to determine optimal conditions for CDK9 degradation and oncogene downregulation. A final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK9, MYC, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's signal to the loading control.

Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression

-

RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target oncogenes (e.g., MYC, MCL1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.

In Vivo Xenograft Studies

-

Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, collect tumor tissue for analysis of CDK9 degradation and oncogene expression by Western blot or immunohistochemistry.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound mediated CDK9 degradation.

Impact on Transcriptional Elongation and Oncogene Expression

Caption: this compound blocks oncogene expression.

Experimental Workflow for In Vitro Analysis

Caption: In vitro workflow for this compound analysis.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on the high-level expression of oncogenes such as MYC and MCL-1. Its ability to induce the degradation of CDK9 offers a potent and sustained mechanism to disrupt oncogenic transcriptional programs. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the preclinical efficacy and molecular impact of this novel CDK9-targeting agent. As our understanding of transcriptional addiction in cancer deepens, the targeted degradation of key regulators like CDK9 is poised to become an increasingly important therapeutic modality.

References

- 1. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 7. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Cdk9-IN-28 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a promising therapeutic target in oncology.[1][2][3] CDK9, in partnership with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb) complex.[3][4] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a key step in the transcription of various genes, including those encoding anti-apoptotic proteins like Mcl-1.[4][5] Dysregulation of CDK9 activity is observed in numerous cancers, making it a compelling target for therapeutic intervention.[2][6] Cdk9-IN-28 is a specific inhibitor of CDK9 that has demonstrated anti-tumor efficacy in preclinical models.[7] These application notes provide a comprehensive overview of the dosage, administration, and relevant experimental protocols for the use of this compound in mice.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in mice.

Table 1: Pharmacokinetic Parameters of this compound in ICR (CD-1) Mice [7]

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Intraperitoneal (IP) Administration (5 mg/kg) |

| Half-life (T½) | 4.66 hours | Not explicitly stated, but bioavailability is based on this route. |

| Bioavailability (F) | Not Applicable | 43.1% |

Table 2: In Vivo Efficacy of this compound in an MV4-11 Tumor Nude Mouse Model [7]

| Parameter | Value |

| Dosage | 5 mg/kg |

| Administration Route | Intraperitoneal (i.p.) |

| Frequency | Once daily |

| Duration | 15 days |

| Observed Effect | Inhibition of tumor growth |

Signaling Pathway

This compound exerts its effect by inhibiting the kinase activity of CDK9, which is a central component of the P-TEFb complex. This inhibition disrupts the process of transcriptional elongation, leading to the downregulation of short-lived anti-apoptotic proteins and ultimately inducing apoptosis in cancer cells. More recent findings suggest that CDK9 inhibition can also trigger an innate immune response.

Caption: this compound inhibits the CDK9/Cyclin T1 (P-TEFb) complex, preventing RNA Polymerase II phosphorylation and leading to apoptosis and immune response activation.

Experimental Protocols

This compound Formulation and Administration

This protocol outlines the preparation and administration of this compound for in vivo studies in mice.

Materials:

-

This compound powder

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

-

Sterile syringes and needles (appropriate gauge for the administration route)

-

Mice (e.g., ICR, Nude)

Procedure:

-

Preparation of Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 5 mg/kg) and the number and weight of the mice.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of the vehicle.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

If necessary, sonicate the solution to aid dissolution.

-

Visually inspect the solution for any precipitates before administration.

-

-

Administration:

-

Intraperitoneal (i.p.) Injection:

-

Accurately weigh each mouse to determine the precise volume of the formulation to be administered.

-

Restrain the mouse appropriately.

-

Lift the mouse's hindquarters and locate the injection site in the lower abdominal quadrant, avoiding the midline.

-

Insert the needle at a shallow angle (10-20 degrees) and inject the calculated volume of the this compound formulation.

-

-

Intravenous (i.v.) Injection (for pharmacokinetic studies):

-

Warm the mouse's tail to dilate the lateral tail veins.

-

Place the mouse in a restraining device.

-

Swab the tail with an alcohol pad.

-

Insert the needle into one of the lateral tail veins and slowly inject the formulation.

-

-

In Vivo Efficacy Study in a Xenograft Model

This protocol describes the establishment of a tumor xenograft model and the subsequent evaluation of this compound efficacy.

Workflow Diagram:

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDK9 for Anti-Cancer Therapeutics | MDPI [mdpi.com]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Measuring Cdk9-IN-28 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk9-IN-28 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II).[1] Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[2] this compound also functions as a ligand for proteolysis-targeting chimeras (PROTACs), enabling the targeted degradation of the CDK9 protein.[3] This dual functionality of inhibition and degradation makes comprehensive cellular characterization essential.

These application notes provide detailed protocols for cell-based assays to measure the activity of this compound, including its effects on cell viability, target engagement and degradation, and downstream signaling pathways.

Data Presentation

Table 1: In Vitro Kinase Inhibition and Cellular Activity of CDK9 Inhibitors/Degraders

| Compound | Assay Type | Target | Cell Line | IC50 / EC50 | Reference |

| TB003 | Kinase Inhibition | CDK9 | - | 5 nM | [4] |

| TB008 | Kinase Inhibition | CDK9 | - | 3.5 nM | [4] |

| TB003 | Cell Viability | - | NIH H-358 | 20 nM | [4] |

| TB003 | Cell Viability | - | MIA-PaCa-2 | 0.8 nM | [4] |

| TB008 | Cell Viability | - | NIH H-358 | 0.3 nM | [4] |

| TB008 | Cell Viability | - | MIA-PaCa-2 | 9 nM | [4] |

| SNS-032 | Cell Viability | - | NALM6 | 200 nM | [5] |

| SNS-032 | Cell Viability | - | REH | 200 nM | [5] |

| SNS-032 | Cell Viability | - | SEM | 350 nM | [5] |

| SNS-032 | Cell Viability | - | RS411 | 250 nM | [5] |

| NVP-2 | Cell Viability | - | MOLT4 | 9 nM | [6] |

| THAL-SNS-032 | Cell Viability | - | MOLT4 | 50 nM | [6] |

Note: TB003 and TB008 are presented as examples of potent CDK9 degraders with available cellular data. This compound is expected to have comparable activity, which should be determined empirically using the protocols below.

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits CDK9 kinase activity and induces its degradation.

Caption: General workflow for evaluating this compound in cell-based assays.

Experimental Protocols

Cell Viability Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MOLT4, NALM6, MIA-PaCa-2)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent

-

Luminometer or spectrophotometer

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

Viability Measurement (using CellTiter-Glo®):

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (media only).

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized data against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

-

Western Blot for CDK9 Degradation and Pathway Modulation

This protocol is to assess the ability of this compound to induce the degradation of CDK9 and to measure its effect on the phosphorylation of RNA Polymerase II and apoptosis markers.[2][4]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-CDK9

-

Anti-phospho-RNA Polymerase II (Ser2)

-

Anti-total RNA Polymerase II

-

Anti-cleaved PARP

-

Anti-cleaved Caspase-3

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the protein of interest to the loading control.

-

Apoptosis Assay by Flow Cytometry

This protocol is to quantify the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.[5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates.

-

Treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.

-

-

Cell Staining:

-

Harvest the cells (including floating cells in the medium) and centrifuge at 1,500 rpm for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use unstained and single-stained controls for compensation and to set the gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

By following these detailed protocols, researchers can effectively characterize the cellular activity of this compound, providing valuable insights into its potential as a therapeutic agent.

References

- 1. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders [mdpi.com]

- 5. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Cdk9-IN-28 in Combination Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published data specifically for Cdk9-IN-28 in combination therapies, the following application notes and protocols are based on studies involving other potent and selective CDK9 inhibitors. The principles, experimental designs, and potential synergistic partners are expected to be highly relevant for investigating this compound. Researchers should optimize these protocols for their specific experimental systems.

Introduction to this compound and Combination Therapy

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, leading to the productive transcription of many genes, including key proto-oncogenes and anti-apoptotic proteins.[1][2][3] In many cancers, malignant cells become dependent on the continuous high-level expression of short-lived pro-survival proteins such as MYC and MCL-1, making CDK9 an attractive therapeutic target.[4][5]

This compound is a potent and selective inhibitor of CDK9. By inhibiting CDK9, this compound can lead to the downregulation of these critical survival proteins, inducing apoptosis in cancer cells. The rationale for using this compound in combination with other cancer therapies is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity.[4] Preclinical studies with various CDK9 inhibitors have demonstrated promising synergistic effects with a range of anti-cancer agents.[6][7][8]

Potential Combination Strategies

Based on the mechanism of action of CDK9 inhibitors, several classes of anti-cancer drugs are rational combination partners for this compound.

-

BCL-2 Inhibitors (e.g., Venetoclax): Many cancers, particularly hematologic malignancies, rely on the BCL-2 family of anti-apoptotic proteins for survival. While venetoclax targets BCL-2, resistance can emerge through the upregulation of MCL-1. Since CDK9 inhibition downregulates MCL-1, combining this compound with venetoclax can overcome this resistance mechanism and lead to profound synergistic apoptosis.[8][9][10]

-

PARP Inhibitors (e.g., Olaparib): CDK9 has been implicated in the DNA damage response, including homologous recombination (HR) repair.[7] By inhibiting CDK9, this compound may induce a state of "BRCAness" or HR deficiency, sensitizing cancer cells to PARP inhibitors, which are particularly effective in HR-deficient tumors.[7][11]

-

BET Bromodomain Inhibitors and Degraders (e.g., ARV-825): Both CDK9 and BET bromodomain proteins, such as BRD4, are critical for the transcription of key oncogenes like MYC. Co-inhibition of both targets can lead to a more profound and sustained suppression of oncogenic transcriptional programs, resulting in strong synergistic anti-tumor activity.[1][6][12][13]

-

Chemotherapy (e.g., Doxorubicin, Fludarabine): Conventional chemotherapeutic agents that induce DNA damage can be more effective when combined with a CDK9 inhibitor. By downregulating anti-apoptotic proteins, this compound can lower the threshold for chemotherapy-induced apoptosis.[14][15]

-

Immunotherapy (e.g., Immune Checkpoint Blockade): Emerging evidence suggests that CDK9 inhibition can modulate the tumor microenvironment and enhance anti-tumor immune responses by activating the interferon-γ pathway, potentially sensitizing tumors to immune checkpoint inhibitors.[16][17]

Quantitative Data Summary

The following tables summarize quantitative data from studies on selective CDK9 inhibitors in combination therapies. This data provides a reference for expected synergistic outcomes when designing experiments with this compound.

Table 1: In Vitro Synergy of CDK9 Inhibitors in Combination with Other Anti-Cancer Agents

| Cancer Type | CDK9 Inhibitor | Combination Agent | Cell Line(s) | Combination Index (CI) | Key Finding |

| Leukemia | Enitociclib | Doxorubicin | MV4-11 | 0.9 (Additive) | Potentiation of chemotherapy effect.[14] |

| Leukemia | Enitociclib | Prednisolone | MV4-11 | 0.5 (Synergy) | Strong synergistic cell killing.[14] |

| Leukemia | CDKI-73 | Fludarabine | Primary CLL cells | < 1.0 (Synergy) | Synergistic induction of apoptosis.[6] |

| Ovarian Cancer | CDKI-73 | Olaparib (PARP inhibitor) | HO8910, OVCAR-5 | < 0.7 (Synergy) | Synergistic inhibition of cell viability.[7] |

| Multiple Myeloma | AZD4573 | ARV 825 (BET degrader) | 8226, KMS28 | < 1.0 (Synergy) | Synergistic inhibition of cell proliferation.[12][13] |

| Acute Myeloid Leukemia (AML) | Voruciclib | Venetoclax (BCL-2 inhibitor) | MV4-11, U937, THP-1, MOLM-13 | < 0.73 (Synergy) | Synergistic induction of apoptosis.[9][18] |

Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of CDK9 Inhibitor Combinations

| Cancer Model | CDK9 Inhibitor | Combination Agent | Animal Model | Key Finding |

| Lymphoma & AML | A-1592668 | Venetoclax | Mouse Xenograft | Superior tumor growth inhibition compared to single agents.[8] |

| Ovarian Cancer | CDKI-73 | Olaparib | Mouse Xenograft | Remarkable reduction in tumor growth.[7] |

| Multiple Myeloma | AZD4573 | ARV 825 | Orthotopic Xenograft | Significant synergistic inhibition of tumor growth.[12][13] |

| Colorectal Cancer | LDC000067 (CDK9i) | CVT-313 (CDK2i) | PDX Mouse Model | Synergistic and significant tumor growth inhibition.[19] |

Experimental Protocols

In Vitro Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and to quantify their synergistic effects.

Protocol:

-

Cell Culture: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create a serial dilution series for each drug.

-

Treatment:

-

Single Agent IC50 Determination: Treat cells with increasing concentrations of this compound or the combination agent alone.

-

Combination Treatment: Treat cells with a matrix of concentrations of both drugs. A constant ratio combination design is often used.

-

-

Incubation: Incubate the treated cells for a period relevant to the cell doubling time (e.g., 72 hours).

-

Viability Assay: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay.

-

Data Analysis:

-

Calculate the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).

-

For combination studies, use software like CompuSyn to calculate the Combination Index (CI).

-

Western Blot Analysis for Target Modulation

Objective: To confirm the on-target effect of this compound and assess the impact of the combination on key signaling proteins.

Protocol:

-

Cell Treatment: Treat cells with this compound, the combination agent, or the combination for a specified time (e.g., 6, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-